Cas no 1804206-38-9 (Methyl 3-(3-methyl-5-(trifluoromethylthio)phenyl)propanoate)
Methyl 3-(3-methyl-5-(trifluoromethylthio)phenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-(3-methyl-5-(trifluoromethylthio)phenyl)propanoate
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- Inchi: 1S/C12H13F3O2S/c1-8-5-9(3-4-11(16)17-2)7-10(6-8)18-12(13,14)15/h5-7H,3-4H2,1-2H3
- InChI Key: ORQNJDKFNQZGPK-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C=C(C)C=C(C=1)CCC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 281
- XLogP3: 4.1
- Topological Polar Surface Area: 51.6
Methyl 3-(3-methyl-5-(trifluoromethylthio)phenyl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010008587-1g |
Methyl 3-(3-methyl-5-(trifluoromethylthio)phenyl)propanoate |
1804206-38-9 | 97% | 1g |
1,519.80 USD | 2021-07-06 |
Methyl 3-(3-methyl-5-(trifluoromethylthio)phenyl)propanoate Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Methyl 3-(3-methyl-5-(trifluoromethylthio)phenyl)propanoate
Recent Advances in the Study of Methyl 3-(3-methyl-5-(trifluoromethylthio)phenyl)propanoate (CAS: 1804206-38-9) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound Methyl 3-(3-methyl-5-(trifluoromethylthio)phenyl)propanoate (CAS: 1804206-38-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead compound in drug discovery.
Recent studies have highlighted the role of Methyl 3-(3-methyl-5-(trifluoromethylthio)phenyl)propanoate as a versatile intermediate in the synthesis of bioactive molecules. Its trifluoromethylthio (-SCF3) moiety, in particular, has been identified as a key functional group that enhances the metabolic stability and lipophilicity of drug candidates. Researchers have successfully incorporated this compound into the development of novel anti-inflammatory and antimicrobial agents, leveraging its ability to modulate key biological pathways.
One of the most promising applications of Methyl 3-(3-methyl-5-(trifluoromethylthio)phenyl)propanoate is in the field of kinase inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of kinases implicated in cancer progression. The study utilized a combination of molecular docking and in vitro assays to elucidate the binding interactions and selectivity profiles of these derivatives, paving the way for their further optimization as targeted therapies.
In addition to its therapeutic potential, Methyl 3-(3-methyl-5-(trifluoromethylthio)phenyl)propanoate has also been explored as a tool compound in chemical biology. Its ability to act as a photoaffinity label has enabled researchers to study protein-ligand interactions in unprecedented detail. Recent work published in ACS Chemical Biology has demonstrated the utility of this compound in mapping the binding sites of poorly characterized proteins, thereby facilitating the discovery of new drug targets.
The synthesis of Methyl 3-(3-methyl-5-(trifluoromethylthio)phenyl)propanoate has also seen significant advancements. A 2022 report in Organic Letters described a streamlined, high-yield synthetic route that employs palladium-catalyzed cross-coupling reactions. This method not only improves the scalability of the compound but also reduces the environmental impact associated with its production, aligning with the growing emphasis on sustainable chemistry in pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the clinical translation of Methyl 3-(3-methyl-5-(trifluoromethylthio)phenyl)propanoate-based therapeutics. Issues such as off-target effects and pharmacokinetic variability need to be addressed through further preclinical studies. However, the compound's unique structural features and demonstrated bioactivity make it a compelling candidate for continued investigation.
In conclusion, Methyl 3-(3-methyl-5-(trifluoromethylthio)phenyl)propanoate (CAS: 1804206-38-9) represents a valuable asset in the toolkit of chemical biologists and medicinal chemists. Its diverse applications, from drug discovery to chemical probe development, underscore its importance in advancing our understanding of complex biological systems and designing next-generation therapeutics. Future research should focus on optimizing its pharmacological properties and exploring its potential in treating underserved medical conditions.
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